molecular formula C9H17NO B120593 ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol CAS No. 156366-59-5

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol

Cat. No. B120593
M. Wt: 155.24 g/mol
InChI Key: DDJDHVXYRDHLRY-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, also known as MOPM, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and neuronal cell death. ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.

Biochemical And Physiological Effects

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can reduce tumor growth and increase survival rates in mice with cancer. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent for various diseases. However, one limitation of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol. One area of interest is the development of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol and its potential as a therapeutic agent in various diseases. Finally, studies on the toxicity and pharmacokinetics of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol are needed to evaluate its safety for clinical use.
Conclusion:
In conclusion, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, or ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of enzymes and proteins involved in cancer cell growth and neuronal cell death. While ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of cyclopentanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced to form an amine, which is subsequently reacted with formaldehyde to form the final product, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol.

Scientific Research Applications

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

CAS RN

156366-59-5

Product Name

((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]methanol

InChI

InChI=1S/C9H17NO/c1-10-8(6-11)5-7-3-2-4-9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1

InChI Key

DDJDHVXYRDHLRY-IWSPIJDZSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@@H]2C[C@@H]1CO

SMILES

CN1C2CCCC2CC1CO

Canonical SMILES

CN1C2CCCC2CC1CO

Origin of Product

United States

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